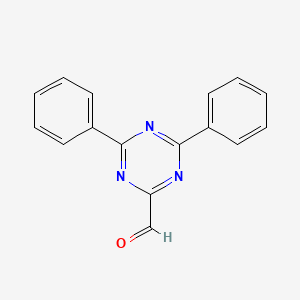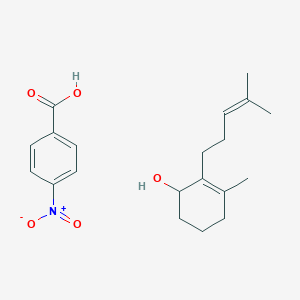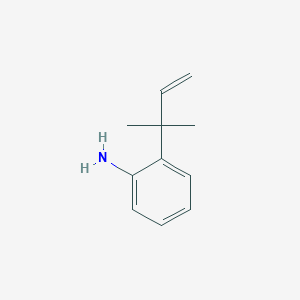
1-(Diazidomethyl)-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diazidomethyl)-2-nitrobenzene is an organic compound characterized by the presence of diazido and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Diazidomethyl)-2-nitrobenzene typically involves the introduction of azido groups to a benzene ring that already contains a nitro group. One common synthetic route includes the reaction of 2-nitrobenzyl chloride with sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(Diazidomethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, often leading to the formation of triazoles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Diazidomethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: The compound can be used in bioconjugation techniques to label biomolecules.
Industry: Used in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Diazidomethyl)-2-nitrobenzene involves its reactivity due to the presence of azido and nitro groups. The azido groups can undergo cycloaddition reactions, forming stable triazole rings. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. These functional groups interact with various molecular targets and pathways, depending on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-(Diazidomethyl)-2-nitrobenzene can be compared with other similar compounds such as:
2,4,6-Trinitrotoluene (TNT): Both compounds contain nitro groups, but TNT is more commonly known for its explosive properties.
1,3,5-Triazido-2,4,6-trinitrobenzene: This compound contains both azido and nitro groups, similar to this compound, but with a different substitution pattern.
2-Azido-1-nitrobenzene: A simpler compound with only one azido and one nitro group, used in similar types of reactions but with different reactivity profiles.
Eigenschaften
CAS-Nummer |
92567-05-0 |
|---|---|
Molekularformel |
C7H5N7O2 |
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
1-(diazidomethyl)-2-nitrobenzene |
InChI |
InChI=1S/C7H5N7O2/c8-12-10-7(11-13-9)5-3-1-2-4-6(5)14(15)16/h1-4,7H |
InChI-Schlüssel |
XAHBLXTXEPWVID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(N=[N+]=[N-])N=[N+]=[N-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)

![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)


![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)
![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)

![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)


